molecular formula C19H26O3 B12825901 (R)-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one

(R)-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one

Cat. No.: B12825901
M. Wt: 302.4 g/mol
InChI Key: OTIYLZVFQIMLQH-UIUAQFKNSA-N
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Description

®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one is a complex organic compound It features a furanone ring, a butadiene side chain, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one typically involves multiple steps:

    Formation of the furanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the butadiene side chain: This step may involve cross-coupling reactions such as the Heck or Suzuki reactions.

    Incorporation of the cyclohexene ring: This can be done through Diels-Alder reactions or other cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butadiene side chain.

    Reduction: Reduction reactions can target the furanone ring or the cyclohexene ring.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one: This compound is unique due to its specific arrangement of functional groups.

    Other furanone derivatives: These compounds share the furanone ring but differ in their side chains and substituents.

    Cyclohexene derivatives: These compounds have a cyclohexene ring but may lack the furanone ring or butadiene side chain.

Uniqueness

The uniqueness of ®-3-Methyl-5-(((1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl)oxy)furan-2(5H)-one lies in its combination of a furanone ring, a butadiene side chain, and a cyclohexene ring. This specific arrangement of functional groups gives it distinct chemical and biological properties.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2R)-4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one

InChI

InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12-/t17-/m1/s1

InChI Key

OTIYLZVFQIMLQH-UIUAQFKNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\O[C@H]2C=C(C(=O)O2)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C

Origin of Product

United States

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